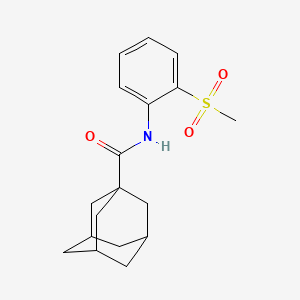![molecular formula C28H25F3N2O3S B2496344 N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide CAS No. 478043-46-8](/img/structure/B2496344.png)
N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide" belongs to a class of organic molecules known for their diverse chemical and physical properties, which make them subjects of interest in materials science and medicinal chemistry. The compound's structure suggests it could exhibit unique reactivity and interactions due to the presence of multiple functional groups such as methylsulfonyl, trifluoromethyl, and carboxamide.
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step chemical reactions. For instance, the creation of polyamides through direct polycondensation reactions demonstrates the type of synthetic strategies that might be applied to produce compounds with similar structural motifs (Faghihi & Mozaffari, 2008). The synthesis of such compounds typically requires careful selection of reagents and conditions to promote desired bond formation while minimizing side reactions.
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a critical role in confirming the identity and purity of synthesized compounds. The molecular geometry and electronic distribution within molecules like N-phenylsulfonyl-1H-pyrrole derivatives have been studied to understand their interactions and reactivity patterns (Gogliotti et al., 2016).
Chemical Reactions and Properties
The functional groups present in the compound's structure, such as carboxamide, methylsulfonyl, and trifluoromethyl, influence its chemical reactivity. These groups can participate in various chemical reactions, including nucleophilic substitutions and addition reactions, which are essential for further modifications of the molecule or for its interactions with biological targets.
Physical Properties Analysis
Physical properties like solubility, melting point, and crystallinity are influenced by the molecular structure. Compounds containing sulfonyl and carboxamide groups, for example, tend to have enhanced solubility in polar solvents due to their ability to form hydrogen bonds (Liu et al., 2016). The presence of trifluoromethyl groups can affect the compound's volatility and hydrophobicity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Polymeric Materials
Poly(arylene ether sulfone amide)s Synthesis
Methyl-substituted or unsubstituted aromatic dicarboxylic acids and diamines containing ether and sulfone linkages were used to prepare aromatic polyamides. These polymers exhibit a range of thermal stability and solubility properties, making them suitable for creating transparent, flexible, and tough films (Hsiao & Huang, 1997).
Development of Polyamides and Poly(amide-imide)s
The research focused on polycondensation reactions involving aromatic dicarboxylic acids and diamines to produce polyamides and poly(amide-imide)s. These materials, characterized by their solubility in aprotic polar solvents and high thermal stability, hold potential for advanced material applications (Saxena et al., 2003).
Aromatic Polyamides Based on Ether-Sulfone-Dicarboxylic Acids
This study synthesized aromatic polyamides through the direct polycondensation of dicarboxylic acids with aromatic diamines. The resulting polymers demonstrated excellent solubility, thermal stability, and the ability to form transparent and tough films, underscoring their utility in high-performance applications (Hsiao & Huang, 1997).
Fluorinated Polyamides with Pyridine and Sulfone Moieties
A study on the synthesis of fluorinated polyamides incorporating pyridine and sulfone moieties highlighted the production of amorphous polymers with low dielectric constants, high thermal stability, and excellent mechanical properties. These characteristics suggest their potential use in electronic applications (Liu et al., 2013).
Novel Perfluorononenyloxy Group Containing Aromatic Polyamides
This research synthesized aromatic polyamides containing perfluorononenyloxy groups, showing significant thermal stability and low moisture absorption. Such materials are promising for creating advanced films with good mechanical properties (Wang & Yang, 1997).
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N2O3S/c1-17-12-18(2)14-22(13-17)32-27(34)25-16-26(20-8-10-24(11-9-20)37(4,35)36)33(19(25)3)23-7-5-6-21(15-23)28(29,30)31/h5-16H,1-4H3,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEKEVWDIKABAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(C(=C2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=CC(=C4)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496262.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2496268.png)


![1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B2496274.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2496275.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2496277.png)


![N-benzyl-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2496281.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2496284.png)